Antimycin A8b
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimycin A8b, like other antimycins, is typically produced through fermentation by Streptomyces species . The fermentation process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to various purification steps, including solvent extraction, crystallization, and chromatography, to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Antimycin A8b undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .
Major Products:
Scientific Research Applications
Antimycin A8b has a wide range of applications in scientific research. In chemistry, it is used to study electron transport and oxidative phosphorylation . In biology, it serves as a tool to investigate mitochondrial function and apoptosis . In medicine, this compound is explored for its potential as an anticancer agent due to its ability to inhibit the Bcl-2 family of proteins . Industrially, it is used as a fish poison to manage fish populations in lakes and ponds .
Mechanism of Action
Antimycin A8b exerts its effects by inhibiting cytochrome c reductase in the mitochondrial electron transport chain . This inhibition halts cellular respiration, leading to cell death . Additionally, this compound targets the Bcl-2 family of proteins, which are involved in regulating apoptosis . By inhibiting these proteins, this compound induces programmed cell death, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Antimycin A8b include other members of the antimycin family, such as Antimycin A1, A2, A3, and A4 . These compounds share a similar structure but differ in the length and branching of their alkyl or acyl substituents .
Uniqueness: What sets this compound apart from its counterparts is its specific inhibitory effect on the Bcl-2 family of proteins, which is not observed in all antimycins . This unique property makes this compound particularly valuable in cancer research and therapy .
Properties
CAS No. |
197791-91-6 |
---|---|
Molecular Formula |
C27H38N2O9 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-8-(3-methylbutyl)-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate |
InChI |
InChI=1S/C27H38N2O9/c1-14(2)10-11-19-24(38-21(31)12-15(3)4)17(6)37-27(35)22(16(5)36-26(19)34)29-25(33)18-8-7-9-20(23(18)32)28-13-30/h7-9,13-17,19,22,24,32H,10-12H2,1-6H3,(H,28,30)(H,29,33)/t16-,17+,19-,22+,24+/m1/s1 |
InChI Key |
HLEQYMYKLIYQRC-GFRRLMGDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)CC(C)C |
Canonical SMILES |
CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)CC(C)C |
Origin of Product |
United States |
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